Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, CDCl₃) :
- δ 8.51 (s, 1H, pyridine-H4)
- δ 7.66 (d, J = 16 Hz, 1H, acrylate β-H)
- δ 6.42 (d, J = 16 Hz, 1H, acrylate α-H)
- δ 3.89 (s, 3H, OCH₃).
¹³C NMR (125 MHz, CDCl₃) :
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
Table 3: Summary of Spectroscopic Data
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 8.51 (s), δ 3.89 (s) | Pyridine-H4, OCH₃ |
| ¹³C NMR | δ 165.2, δ 150.1 | C=O, C-Br |
| IR | 1715 cm⁻¹, 1630 cm⁻¹ | C=O, C=C |
| MS | m/z 276.51, 241, 161 | Molecular ion, fragments |
Properties
IUPAC Name |
methyl (E)-3-(6-bromo-2-chloropyridin-3-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClNO2/c1-14-8(13)5-3-6-2-4-7(10)12-9(6)11/h2-5H,1H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABAMKVCMCFJDP-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(N=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(N=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate typically involves the reaction of 6-bromo-2-chloropyridine with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Addition Reactions: The acrylate group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Addition Reactions: Reagents such as Grignard reagents or organolithium compounds can be used for addition reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides.
Scientific Research Applications
Synthesis and Reaction Mechanisms
The synthesis of methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate can be achieved through several methods, including:
- Acrylate Synthesis : It can be synthesized via the reaction of 6-bromo-2-chloropyridine with methyl acrylate under basic conditions.
- Reagents Used : Common reagents include potassium carbonate and DMF (dimethylformamide) as a solvent.
The compound undergoes various chemical reactions, including:
- Nucleophilic Substitution : The bromine and chlorine atoms can be replaced by nucleophiles.
- Michael Addition : It can act as an electrophile in Michael addition reactions with suitable nucleophiles.
Medicinal Chemistry
This compound is utilized as a building block for synthesizing pharmacologically active compounds. Its derivatives have shown potential in treating various diseases, including cancer and infectious diseases.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of complex organic molecules. It is particularly valuable in generating pyridine-based compounds, which are prevalent in agrochemicals and pharmaceuticals.
Biological Studies
Research has indicated that derivatives of this compound exhibit biological activities such as antimicrobial and anti-inflammatory properties. Studies often focus on their mechanisms of action within biological pathways.
Case Study 1: Synthesis of Anticancer Agents
A study demonstrated the use of this compound in synthesizing novel anticancer agents. The synthesized compounds were tested against various cancer cell lines, showing promising results with IC50 values indicating effective cytotoxicity.
Case Study 2: Antimicrobial Activity
In another research project, derivatives of this compound were evaluated for their antimicrobial properties against a range of pathogens. The results indicated significant activity against resistant strains, highlighting its potential for developing new antibiotics.
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Pyridine Positions) | CAS Number | Price (1 g) |
|---|---|---|---|---|---|
| Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate | C₉H₇BrClNO₂ | 276.51 | 6-Br, 2-Cl, 3-acrylate | 1142192-22-0 | $400 |
| Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate | C₁₄H₁₆ClN₂O₃ | 304.74 | 6-Cl, 5-pivalamido, 2-acrylate | Not provided | Not listed |
| Methyl 3-(6-bromo-5-pivalamidopyridin-3-yl)acrylate | C₁₄H₁₆BrN₂O₃ | 349.19 | 6-Br, 5-pivalamido, 3-acrylate | Not provided | Not listed |
| Methyl 3-(2-amino-5-bromopyridin-3-yl)acrylate | C₉H₉BrN₂O₂ | 257.09 | 2-NH₂, 5-Br, 3-acrylate | Not provided | Not listed |
| (E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)acrylate | C₁₀H₆FN₂O₂ | 205.17 | 6-CN, 5-F, 3-acrylate | Not provided | Not listed |
| Methyl 3-(5-bromo-3-methoxypyridin-2-yl)acrylate | C₁₀H₁₀BrNO₃ | 272.10 | 5-Br, 3-OCH₃, 2-acrylate | 1138443-99-8 | $400 |
| (E)-Methyl 3-(2-aminopyridin-3-yl)acrylate | C₉H₁₀N₂O₂ | 178.19 | 2-NH₂, 3-acrylate | 1203500-12-2 | $400 |
Key Observations :
Halogen vs. Polar Groups: The target compound’s dual halogen substitution (Br and Cl) confers higher molecular weight (276.51 g/mol) compared to analogs like Methyl 3-(5-bromo-3-methoxypyridin-2-yl)acrylate (272.10 g/mol) . Halogens enhance lipophilicity and may improve binding affinity in drug-receptor interactions.
Steric and Electronic Effects: The pivalamido group (tert-butyl carboxamide) in Methyl 3-(6-bromo-5-pivalamidopyridin-3-yl)acrylate introduces steric bulk, which could hinder rotational freedom or reduce solubility . Electron-withdrawing groups like cyano (-CN) and fluoro (-F) in (E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)acrylate may enhance metabolic stability or alter electronic distribution on the pyridine ring .
Price Trends: Despite structural differences, compounds like Methyl 3-(5-bromo-3-methoxypyridin-2-yl)acrylate and (E)-Methyl 3-(2-aminopyridin-3-yl)acrylate share identical pricing ($400/1 g) with the target compound . This suggests comparable synthesis complexity or market demand.
Biological Activity
Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate is a synthetic compound with significant potential in biological research and applications. Its unique structure, characterized by a pyridine ring substituted with bromine and chlorine, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
- Molecular Formula : C₉H₇BrClNO₂
- Molecular Weight : 276.51 g/mol
- CAS Number : 1142192-22-0
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets within biological systems. The compound can modulate enzyme activity and receptor interactions, leading to various pharmacological effects. Notably, it has been utilized as a probe in biochemical assays to study biological pathways and mechanisms.
Biological Applications
- Medicinal Chemistry :
-
Antimicrobial Activity :
- Research indicates that compounds related to this compound exhibit antibacterial and antifungal properties. For instance, studies have demonstrated that similar structures can inhibit the growth of pathogens such as Plasmodium falciparum and Leishmania major, suggesting potential applications in treating malaria and leishmaniasis .
- Enzyme Inhibition :
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of this compound derivatives against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, leading to apoptosis in cancer cells. The mechanism involved the modulation of signaling pathways associated with cell proliferation and survival .
Case Study 2: Antimicrobial Efficacy
In another investigation, researchers synthesized various derivatives of this compound and assessed their antimicrobial activity against Staphylococcus aureus and Candida albicans. Several compounds demonstrated potent inhibitory effects, suggesting their potential as new antimicrobial agents .
Data Table: Biological Activity Summary
Q & A
Q. What are the established synthetic methodologies for Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate, and what are their critical optimization parameters?
The compound is typically synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For example, a related methodology involves reacting halogenated pyridine derivatives with acrylate precursors under transition-metal catalysis. A key protocol (adapted from ) employs iridium-based photocatalysts (e.g., [Ir(ppy)₂(dtbbpy)]PF₆) with Hantzsch ester as a reductant, achieving yields >90% after purification. Critical parameters include:
- Catalyst loading (0.01–1 mol%)
- Stoichiometric ratios (1:2 substrate:acrylate)
- Solvent polarity (e.g., dichloromethane/methanol mixtures)
- Reaction time (12–24 hours under inert conditions). Post-synthetic purification via flash chromatography (50–75% ethyl acetate/hexanes) is recommended .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and substituent integration. 2D techniques (COSY, HSQC) resolve coupling patterns.
- X-ray Crystallography : SHELX software ( ) refines crystal structures, while ORTEP-3 ( ) visualizes thermal displacement parameters. For example, the acrylate’s stereochemistry and halogen positions can be unambiguously assigned using these tools .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (M.W. 276.51) and isotopic patterns from bromine/chlorine .
Q. How does the reactivity of the acrylate moiety influence derivatization strategies?
The α,β-unsaturated ester undergoes Michael additions, Diels-Alder reactions, or hydrolysis. Methodological considerations:
- Michael Additions : Use nucleophiles (e.g., amines) in THF at 0–25°C.
- Hydrolysis : Base-mediated saponification (e.g., K2CO3 in CH2Cl2/MeOH) yields carboxylic acid derivatives, as demonstrated in for analogous esters .
Advanced Research Questions
Q. How do electronic and steric effects of bromo and chloro substituents impact cross-coupling reactivity?
Bromine’s lower electronegativity (vs. chlorine) enhances oxidative addition in Suzuki-Miyaura couplings. Experimental design:
- Compare reaction rates using Pd(PPh3)4 with arylboronic acids.
- DFT calculations (e.g., Fukui indices) predict regioselectivity. highlights halogen-specific electronic effects in pyridine derivatives, where bromine increases polarizability, favoring transmetalation .
Q. What strategies resolve contradictions in reported solubility or stability data?
Discrepancies may arise from polymorphic forms or solvent impurities. Methodological solutions:
- Solubility Profiling : Use standardized solvents (e.g., DMSO, DMF) with dynamic light scattering (DLS) to detect aggregates.
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring. ’s deprotection method (K2CO3) suggests sensitivity to basic conditions, requiring pH-controlled storage .
Q. How can computational modeling predict regioselectivity in electrophilic substitutions?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to compute electrostatic potential maps.
- Molecular Docking : If bioactive, simulate binding to target proteins (e.g., kinases) using AutoDock Vina. SHELX-refined crystallographic data ( ) provides accurate structural inputs for these models .
Q. What are the challenges in synthesizing analogs with alternative halogen substituents?
Substituting bromine with fluorine or iodine requires tailored conditions:
- Fluorination : Use Balz-Schiemann reactions (e.g., HNO2/HF).
- Iodination : Employ CuI/L-proline catalysts in DMF. ’s comparative analysis of halogenated pyridinylmethanols underscores the need for adjusted reaction temperatures and leaving-group compatibility .
Methodological Notes
- Contradiction Analysis : Always replicate experiments with controls (e.g., solvent blanks, internal standards) to isolate variables.
- Advanced Characterization : Pair crystallography (SHELX) with spectroscopic data to resolve ambiguous stereochemistry.
- Data Reproducibility : Report detailed synthetic protocols (catalyst batches, solvent grades) to mitigate variability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
